3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
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Description
3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O and its molecular weight is 189.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is the alpha-4/beta-2 subtype of neuronal nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor that exists in the mammalian brain and plays a crucial role in neurotransmission .
Mode of Action
This compound acts as a potent agonist at the alpha-4/beta-2 subtype of nAChR . It binds to these receptors and activates them, leading to an influx of ions across the neuronal membrane . This results in changes in the membrane potential and triggers a series of events leading to the transmission of signals in the nervous system .
Biochemical Pathways
The activation of nAChR by this compound affects various biochemical pathways. For instance, it can enhance the release of dopamine from rat striatal slices . Dopamine is a neurotransmitter that plays a significant role in reward, motivation, memory, and other functions .
Pharmacokinetics
Its water solubility at 25°c is estimated to be quite high, which could potentially influence its bioavailability .
Result of Action
The activation of nAChR by this compound can lead to cognition-enhancing and anxiolytic activities . It has been shown to improve retention of avoidance learning in mice and increase open-arm exploration in the elevated plus-maze model of anxiety .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a potent agonist at the alpha-4/beta-2 subtype of neuronal nicotinic acetylcholine receptor (nAChR) that exists in mammalian brain . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the cholinergic signaling pathway.
Cellular Effects
In cellular contexts, 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride may influence cell function by modulating the activity of nAChRs This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its agonistic activity at nAChRs . It may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to enzyme activation or inhibition and changes in gene expression.
Properties
IUPAC Name |
3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJESNAGBIGVDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263280-70-1 |
Source
|
Record name | 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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